![molecular formula C9H17ClN2O4 B1460534 (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 281670-51-7](/img/structure/B1460534.png)
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Overview
Description
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This peptide is a derivative of the naturally occurring hormone thyrotropin-releasing hormone (TRH) and exhibits various biological activities.
Mechanism of Action
Target of Action
H-Thr-Pro-OH HCl, also known as Threonine-Proline Hydrochloride, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that it is discovered through peptide screening, which is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Biochemical Pathways
Given its discovery through peptide screening, it may be involved in various biochemical pathways related to protein interaction, functional analysis, and epitope screening .
Result of Action
Given its discovery through peptide screening, it may have various effects related to protein interaction, functional analysis, and epitope screening .
Biochemical Analysis
Biochemical Properties
H-Thr-Pro-OH HCl plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The interaction between H-Thr-Pro-OH HCl and peptidases involves the cleavage of the peptide bond, leading to the release of free amino acids . Additionally, H-Thr-Pro-OH HCl can interact with transport proteins, facilitating its movement across cellular membranes.
Cellular Effects
H-Thr-Pro-OH HCl influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, H-Thr-Pro-OH HCl can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the production of proteins involved in cellular functions such as growth, differentiation, and apoptosis. Furthermore, H-Thr-Pro-OH HCl can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of H-Thr-Pro-OH HCl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. H-Thr-Pro-OH HCl can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor of certain peptidases, preventing the hydrolysis of peptide bonds . Additionally, H-Thr-Pro-OH HCl can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. These molecular interactions collectively contribute to the compound’s effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Thr-Pro-OH HCl can change over time. The stability and degradation of H-Thr-Pro-OH HCl are critical factors that influence its long-term effects on cellular function. Studies have shown that H-Thr-Pro-OH HCl is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to H-Thr-Pro-OH HCl can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.
Reduction: The peptide can undergo reduction reactions to modify its functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in threonine results in the formation of a ketone, while reduction can yield alcohols or amines .
Scientific Research Applications
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
Comparison with Similar Compounds
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
H-Ser-Pro-OH HCl: Similar in structure but contains serine instead of threonine.
H-Thr-Gly-OH HCl: Contains glycine instead of proline.
H-Thr-Pro-NH2 HCl: Contains an amide group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H/t5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJSTYDXTXTAI-NLRFIBDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


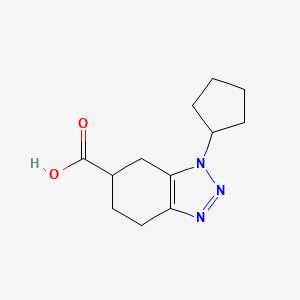
![{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride](/img/structure/B1460452.png)
![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)

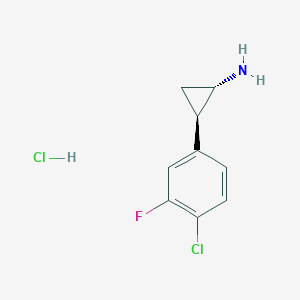
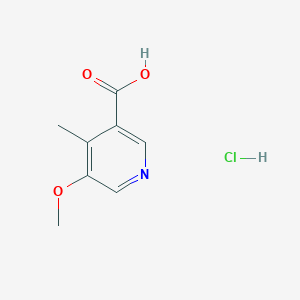

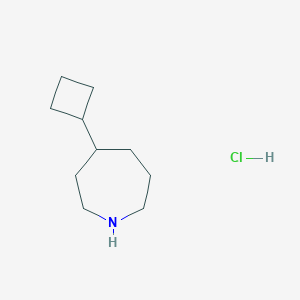
![2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1460464.png)
![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)
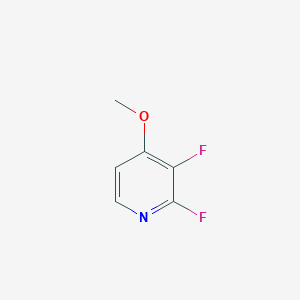
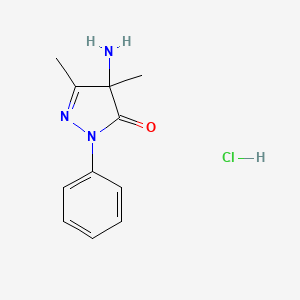
![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1460473.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B1460474.png)
